molecular formula C9H17ClN2O4S B2961710 N-[[4-(2-Chloropropanoyl)morpholin-3-yl]methyl]methanesulfonamide CAS No. 2411224-25-2

N-[[4-(2-Chloropropanoyl)morpholin-3-yl]methyl]methanesulfonamide

Cat. No.: B2961710
CAS No.: 2411224-25-2
M. Wt: 284.76
InChI Key: YTEGBNLORKLMAI-UHFFFAOYSA-N
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Description

N-[[4-(2-Chloropropanoyl)morpholin-3-yl]methyl]methanesulfonamide is a chemical compound that features a morpholine ring substituted with a 2-chloropropanoyl group and a methanesulfonamide group

Properties

IUPAC Name

N-[[4-(2-chloropropanoyl)morpholin-3-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O4S/c1-7(10)9(13)12-3-4-16-6-8(12)5-11-17(2,14)15/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEGBNLORKLMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1CNS(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(2-Chloropropanoyl)morpholin-3-yl]methyl]methanesulfonamide typically involves the reaction of morpholine derivatives with appropriate chloropropanoyl and methanesulfonamide reagents. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters is crucial to minimize impurities and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2-Chloropropanoyl)morpholin-3-yl]methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives.

Scientific Research Applications

N-[[4-(2-Chloropropanoyl)morpholin-3-yl]methyl]methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[[4-(2-Chloropropanoyl)morpholin-3-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(2-Bromopropanoyl)morpholin-3-yl]methyl]methanesulfonamide
  • N-[[4-(2-Iodopropanoyl)morpholin-3-yl]methyl]methanesulfonamide
  • N-[[4-(2-Fluoropropanoyl)morpholin-3-yl]methyl]methanesulfonamide

Uniqueness

N-[[4-(2-Chloropropanoyl)morpholin-3-yl]methyl]methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chloropropanoyl group and the methanesulfonamide moiety can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

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